molecular formula C10H15NOS B11812709 (2-Cyclohexylthiazol-5-yl)methanol

(2-Cyclohexylthiazol-5-yl)methanol

Cat. No.: B11812709
M. Wt: 197.30 g/mol
InChI Key: JYRWTARSMHOZJR-UHFFFAOYSA-N
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Description

(2-Cyclohexylthiazol-5-yl)methanol is a thiazole derivative characterized by a cyclohexyl substituent at the 2-position of the thiazole ring and a hydroxymethyl group at the 5-position. Thiazoles are heterocyclic compounds containing sulfur and nitrogen, known for their diverse biological activities and applications in pharmaceuticals, agrochemicals, and materials science. For instance, the synthesis of (2-Cyclohexyl-5-methyloxazol-4-yl)-methanol (Compound 10) involves a literature method yielding a yellowish oil with 90% efficiency, followed by bromination to generate 4-(Bromomethyl)-2-cyclohexyl-5-methyloxazole (Compound 11) . This suggests that analogous thiazole derivatives may undergo similar functionalization reactions.

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

(2-cyclohexyl-1,3-thiazol-5-yl)methanol

InChI

InChI=1S/C10H15NOS/c12-7-9-6-11-10(13-9)8-4-2-1-3-5-8/h6,8,12H,1-5,7H2

InChI Key

JYRWTARSMHOZJR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NC=C(S2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclohexylthiazol-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with α-bromoacetophenone to form the intermediate, which then undergoes cyclization with thiourea to yield the thiazole ring. The final step involves the reduction of the carbonyl group to a hydroxymethyl group using a reducing agent such as sodium borohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

(2-Cyclohexylthiazol-5-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Cyclohexylthiazol-5-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Cyclohexylthiazol-5-yl)methanol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The hydroxymethyl group may also play a role in binding to active sites of enzymes, enhancing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity and Stability: Chloro and trifluoromethyl groups (e.g., in ) enhance electrophilic reactivity, making these compounds suitable for further derivatization. For example, (2-Chloro-5-Methylthiazol-4-yl)Methanol is a precursor for bromomethyl intermediates .

Structural vs. Functional Differences: Oxazole vs. Thiazole: The oxazole analog (Compound 10) lacks sulfur in the heterocycle, reducing electron density compared to thiazoles. This difference may influence hydrogen bonding and solubility . Positional Isomerism: (4-Chlorothiazol-5-yl)methanol and (2,4-Dichlorothiazol-5-Yl)Methanol demonstrate how chlorine substitution at different positions alters molecular symmetry and dipole moments, affecting crystallization behavior.

Synthetic Utility: Thiazole methanol derivatives are frequently intermediates in agrochemical and pharmaceutical synthesis. For instance, brominated analogs of Compound 10 (e.g., Compound 11) are reactive handles for cross-coupling reactions .

Biological Activity

(2-Cyclohexylthiazol-5-yl)methanol is a compound characterized by its thiazole ring structure, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H11NOSC_9H_{11}NOS, with a molecular weight of approximately 183.25 g/mol. The compound features a cyclohexyl group attached to the thiazole ring at the second position and a hydroxymethyl group at the fifth position, which may influence its biological activity.

Biological Activities

Research indicates that compounds containing thiazole rings often exhibit various biological activities, including:

  • Antimicrobial Activity : Thiazole derivatives have been shown to possess significant antimicrobial properties against bacteria and fungi.
  • Anticancer Effects : Some thiazole-based compounds have demonstrated cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Properties : Thiazole derivatives may inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeDescription
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; antifungal effects observed.
AnticancerCytotoxicity against multiple cancer cell lines; potential for use in chemotherapy.
Anti-inflammatoryInhibition of pro-inflammatory cytokines; potential use in treating inflammatory conditions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Thiazole derivatives may act as inhibitors of specific enzymes involved in disease pathways, such as proteases and kinases.
  • Receptor Modulation : These compounds can interact with various receptors, influencing signaling pathways critical for cellular function.
  • Oxidative Stress Reduction : Some studies suggest that thiazole compounds can mitigate oxidative stress, contributing to their protective effects in biological systems.

Case Studies

Several studies have explored the biological activity of thiazole derivatives similar to this compound:

  • Antimicrobial Study :
    • A study evaluated the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting potent antimicrobial activity.
  • Anticancer Research :
    • In vitro studies demonstrated that thiazole derivatives induced apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating effective cytotoxicity at low concentrations.
  • Anti-inflammatory Effects :
    • Research on a related thiazole compound showed a reduction in TNF-alpha levels in lipopolysaccharide-stimulated macrophages, indicating potential anti-inflammatory properties.

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